BenchChemオンラインストアへようこそ!

6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole

Medicinal chemistry Chemical synthesis Heterocyclic chemistry

6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole (CAS 256348-40-0) is a heterocyclic compound with the molecular formula C5H3ClN4O2S and a molecular weight of 218.62 g/mol. The compound features a fused imidazo[2,1-b][1,3,4]thiadiazole core bearing a chlorine at position 6, a methyl at position 2, and a nitro group at position This specific substitution pattern distinguishes it from simpler nitroimidazole-thiadiazoles, conferring distinct chemical reactivity.

Molecular Formula C5H3ClN4O2S
Molecular Weight 218.62
CAS No. 256348-40-0
Cat. No. B2644502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole
CAS256348-40-0
Molecular FormulaC5H3ClN4O2S
Molecular Weight218.62
Structural Identifiers
SMILESCC1=NN2C(=C(N=C2S1)Cl)[N+](=O)[O-]
InChIInChI=1S/C5H3ClN4O2S/c1-2-8-9-4(10(11)12)3(6)7-5(9)13-2/h1H3
InChIKeyZWELUDHOLGIEGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole (CAS 256348-40-0): Core Structural and Reactivity Profile


6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole (CAS 256348-40-0) is a heterocyclic compound with the molecular formula C5H3ClN4O2S and a molecular weight of 218.62 g/mol . The compound features a fused imidazo[2,1-b][1,3,4]thiadiazole core bearing a chlorine at position 6, a methyl at position 2, and a nitro group at position 5. This specific substitution pattern distinguishes it from simpler nitroimidazole-thiadiazoles, conferring distinct chemical reactivity. In particular, the 5-nitro group on the imidazo[2,1-b]-1,3,4-thiadiazole scaffold is known to undergo smooth reduction by aluminium amalgam to the 5-imino-5,6-dihydro derivative, and reacting with sodium dithionite yields ring-opened 1,3,4-thiadiazole products [1]. These properties make it a valuable scaffold intermediate for further synthetic elaboration.

Why Generic Substitution Fails for 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole (CAS 256348-40-0)


Within the imidazo[2,1-b][1,3,4]thiadiazole class, biological and chemical outcomes are highly sensitive to the nature and position of substituents. Compounds lacking the chlorine at the 6-position (e.g., megazol, which carries a 2-amino group on the thiadiazole ring) display distinct mechanisms of action, including DNA damage-associated trypanocidal activity linked to the 5-nitroimidazole moiety and the free 2-amino group [1][2]. Conversely, the 6-chloro analogue of this scaffold without the 5-nitro group, 6-chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole (MW 173.62), serves as a precursor for chalcone-based anticancer agents but exhibits a fundamentally different reactivity profile [3]. The simultaneous presence of the electron-withdrawing nitro at C-5 and the nucleophile-susceptible chloro at C-6 in 6-chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole creates a unique orthogonal reactivity that is absent in mono-substituted or unsubstituted analogues [4]. Simple class-level substitution therefore compromises the accessible chemistry.

Quantitative Differentiation Evidence for 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole


Chemical Reduction Signature: 5-Nitro Transformation by Aluminium Amalgam

The 5-nitro group in the imidazo[2,1-b][1,3,4]thiadiazole scaffold undergoes clean, selective reduction by aluminium amalgam to yield the 5-imino-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazole, a transformation that is not possible for analogues lacking the nitro substituent (e.g., 6-chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole or 6-chloro-5-aryl derivatives). In contrast, the same 5-nitro derivative reacts with sodium dithionite to produce ring-opened 1,3,4-thiadiazole products III and V, demonstrating divergent chemoselectivity based on the reducing agent [1]. This reactivity is directly attributable to the 5-nitro group and provides a synthetic entry point that is unavailable in non-nitrated comparators.

Medicinal chemistry Chemical synthesis Heterocyclic chemistry

Nucleophilic Aromatic Substitution Potential at the 6-Chloro Position

The chlorine at position 6 of the imidazo[2,1-b][1,3,4]thiadiazole nucleus is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro at C-5 and the ring-fused thiadiazole system. Related 6-chloroimidazo[2,1-b][1,3,4]thiadiazole derivatives have been demonstrated to undergo substitution with phenacyl bromides and other nucleophiles under reflux conditions to produce 2,6-disubstituted analogues [1]. In contrast, megazol (2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole) lacks a chlorine leaving group, rendering its thiadiazole ring inert toward SNAr chemistry. The combination of a 6-chloro leaving group with a 5-nitro activator thus provides a reactivity handle for C–N, C–O, or C–S bond formation that is absent in the closest clinical-grade analogues [2].

Organic synthesis Drug discovery Scaffold diversification

Mutagenic Liability Profile Relative to Megazol

Megazol (2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, CL 64,855) is a potent anti-Trypanosoma cruzi agent but is also a confirmed mutagen in the Ames test (Salmonella typhimurium TA98, TA100, TA102), with positive responses at very low concentrations both with and without metabolic activation [1][2]. In a study evaluating three nitroimidazole-thiadiazole analogues of megazol, structural modifications (triazole and pyrazole replacements of the thiadiazole) resulted in mutagenic responses only at higher concentrations, indicating that the mutagenicity of the scaffold is modifiable through peripheral substitution [3]. While no Ames data are publicly available for 6-chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole, the replacement of the 2-amino group (present in megazol) with a 2-methyl group and addition of a 6-chloro substituent may alter both metabolic activation and DNA-interaction potential, providing a structurally distinct starting point for analogue development with potentially differentiated genotoxicity relative to the benchmark megazol.

Genotoxicity Drug safety Chagas disease

Antibacterial Spectrum Class Reference: Nitroimidazole-Thiadiazole vs. Tetracycline

Historical data on a nitroimidazole-thiadiazole derivative (structure unspecified but of the same chemotype) showed that at concentrations of less than 0.39–12.5 mcg/mL, the compound completely inhibited growth of Enterobacteriaceae (Shigella, Salmonella, E. coli, Klebsiella), Gram-positive cocci (S. aureus, Group A Streptococcus), and anaerobic bacteria (C. welchii). Against Shigella and Group A Streptococcus, the antibacterial activity was superior to that of tetracycline, while against other bacteria, the two drugs were equivalent [1]. This provides class-level evidence that the nitroimidazole-thiadiazole pharmacophore can achieve broad Gram-positive and Gram-negative activity at sub-micromolar MICs. The 6-chloro-2-methyl-5-nitro substitution pattern is anticipated to modulate the lipophilicity (via the chloro atom) and redox potential (via the nitro group) relative to the historical compound, factors known to influence nitroimidazole antibacterial activity.

Antibacterial Nitroimidazole Gram-positive Gram-negative

Commercial Availability and Purity Benchmarking

6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole (CAS 256348-40-0) is commercially available from multiple suppliers with specified purity levels. Leyan (Shanghai) lists the product at 98% purity (Cat. No. 1353531) , and Moldb reports a typical purity of 98% (Cat. No. M113885) . ChemicalBook aggregates supplier listings with purities ranging from 90%+ to 98% . In contrast, the non-nitrated analogue 6-chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole (CAS not specified in the aforementioned context) is typically offered at 95% purity . For procurement decisions, the 98% purity specification of the 5-nitro derivative reduces the burden of in-house purification prior to use in sensitive reactions (e.g., palladium-catalyzed couplings or reductive aminations), directly impacting workflow efficiency and reproducibility.

Chemical procurement Building block Purity specification

High-Impact Application Scenarios for 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole (CAS 256348-40-0)


Scaffold Diversification for Antimicrobial Hit-to-Lead Optimization

Building on the established class-level antibacterial activity of nitroimidazole-thiadiazole derivatives (MIC 0.39–12.5 µg/mL against Gram-positive and Gram-negative pathogens, with superiority over tetracycline against Shigella and Group A Streptococcus) [1], procurement of 6-chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole enables systematic SAR exploration at two orthogonal functional handles (C-6 chloro for SNAr, C-5 nitro for reduction). This dual-reactivity scaffold can be elaborated into a library of 5-amino/5-imino and 6-substituted derivatives and screened against drug-resistant bacterial or parasitic strains, leveraging a chemistry that is inaccessible from non-nitrated or non-chlorinated analogues [2].

Genotoxicity-Minimized Anti-Trypanosomal Agent Design

Megazol (2-amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole) is a potent but mutagenic trypanocide, with Ames-positive responses in TA98, TA100, and TA102 at low concentrations [3]. The 6-chloro-2-methyl-5-nitro scaffold replaces the 2-amino group (linked to DNA intercalation and mutagenicity) with a 2-methyl substituent, which may reduce DNA-binding propensity. This compound can serve as a precursor for synthesizing a focused library of analogues aimed at decoupling anti-T. cruzi activity from genotoxicity, a goal supported by the observation that structural modifications to the megazol core can shift mutagenic thresholds to higher concentrations [4].

Synthetic Methodology Development Leveraging Orthogonal Reactivity

The compound presents a rare juxtaposition of an electron-deficient heteroaryl chloride (C-6) and a reducible nitro group (C-5) on a fused imidazo-thiadiazole core. As demonstrated by Hough (1983), the 5-nitro group undergoes chemoselective reduction with aluminium amalgam, while the 6-chloro substituent is expected to participate in SNAr or cross-coupling reactions (Suzuki, Buchwald-Hartwig) under complementary conditions [5]. This orthogonal reactivity is ideal for stepwise, protecting-group-minimized synthesis of bis-functionalized imidazo[2,1-b][1,3,4]thiadiazoles, a strategy not feasible with simpler mono-functionalized analogues.

Procurement for High-Throughput Medicinal Chemistry Libraries

The commercial availability of the compound at 98% purity from multiple suppliers (e.g., Leyan Cat. 1353531, Moldb Cat. M113885) ensures consistent quality for high-throughput parallel synthesis. The small molecular footprint (MW 218.62) and presence of multiple diversity vectors make it an attractive core scaffold for fragment-based or diversity-oriented synthesis libraries targeting kinase inhibition, antimicrobial, or antiparasitic screening cascades [6]. The purity advantage over the non-nitrated analogue (98% vs. 95%) directly supports reproducible reaction outcomes in array formats.

Quote Request

Request a Quote for 6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.